3-(Pyrrolidin-1-yl)aniline chemical properties and structure
3-(Pyrrolidin-1-yl)aniline chemical properties and structure
An In-Depth Technical Guide to 3-(Pyrrolidin-1-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical structure, properties, and relevant experimental methodologies for 3-(Pyrrolidin-1-yl)aniline. It is intended to serve as a technical resource for professionals in the fields of chemical research and pharmaceutical development.
Chemical Identity and Structure
3-(Pyrrolidin-1-yl)aniline is an organic compound featuring a pyrrolidine ring substituted at the meta-position of an aniline moiety.[1] This structure is a common scaffold in medicinal chemistry, with the pyrrolidine group often explored for its potential to modulate physicochemical properties and biological activity.[2]
Table 1: Compound Identifiers
| Identifier | Value |
|---|---|
| IUPAC Name | 3-pyrrolidin-1-ylaniline[1][3] |
| CAS Number | 115833-93-7[1][3][4] |
| PubChem CID | 1518808[1][3] |
| Molecular Formula | C₁₀H₁₄N₂[1][3][4][5] |
| SMILES | C1CCN(C1)C2=CC=CC(=C2)N[1][3] |
| InChI | InChI=1S/C10H14N2/c11-9-4-3-5-10(8-9)12-6-1-2-7-12/h3-5,8H,1-2,6-7,11H2[1] |
| InChIKey | DNPBFTQZONVQDX-UHFFFAOYSA-N[1][3] |
| Synonyms | 3-(1-Pyrrolidinyl)aniline, 3-pyrrolidin-1-yl aniline, 3-(pyrrolidin-1-yl)-phenylamine[3][4][5] |
Caption: Chemical structure of 3-(Pyrrolidin-1-yl)aniline.
Physicochemical Properties
The physicochemical properties of a compound are critical for predicting its behavior in biological systems and for guiding its development as a potential therapeutic agent.
Table 2: Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 162.23 g/mol | PubChem[1], ChemScene[4] |
| Monoisotopic Mass | 162.115698455 Da | PubChem[1] |
| Physical Form | Reddish-brown powder | Sigma-Aldrich |
| Purity | ≥95% - 98% (typical commercial) | AChemBlock, ChemScene[4] |
| Storage Conditions | Room temperature, protect from light | ChemScene[4], Sigma-Aldrich[6] |
Table 3: Computed Properties
| Property | Value | Source |
|---|---|---|
| XLogP | 1.869 | ChemScene[4] |
| Topological Polar Surface Area (TPSA) | 29.26 Ų | ChemScene[4] |
| Hydrogen Bond Donor Count | 1 | ChemScene[4] |
| Hydrogen Bond Acceptor Count | 2 | ChemScene[4] |
| Rotatable Bond Count | 1 | ChemScene[4] |
Experimental Protocols & Methodologies
While specific, detailed protocols for the synthesis and analysis of 3-(Pyrrolidin-1-yl)aniline are proprietary to individual manufacturers, general methodologies applicable to this class of compounds are well-established.
General Synthesis Protocol: Reductive Condensation
A common method for synthesizing N-aryl-substituted pyrrolidines involves the reductive condensation of an aniline with 2,5-dimethoxytetrahydrofuran.[7]
Methodology:
-
Reaction Setup: Aniline (or a substituted aniline like 3-aminoaniline) is dissolved in an acidic aqueous medium.
-
Addition of Reagents: 2,5-dimethoxytetrahydrofuran is added to the solution.
-
Reduction: A reducing agent, such as sodium borohydride, is introduced to the mixture.[7]
-
Reaction Conditions: The reaction proceeds, often at room temperature, to afford the N-aryl pyrrolidine.[7]
-
Work-up and Purification: The reaction mixture is worked up using standard procedures, such as extraction with an organic solvent, followed by drying and evaporation of the solvent. The crude product is then purified, typically by column chromatography, to yield the final compound.
Analytical Protocol: Purity and Identity Confirmation
The purity and identity of aniline derivatives are typically determined using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry (GC-MS).[8][9]
Methodology (Based on EPA Method 8131 for Anilines): [9]
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., toluene) to a known concentration.[9]
-
Calibration: Calibration standards of known concentrations are prepared to generate a standard curve.[9]
-
Chromatographic Separation: The sample is injected into a gas chromatograph equipped with a capillary column and a nitrogen-phosphorus detector (NPD) or a mass spectrometer.[9]
-
Compound Identification: The retention time of the analyte is compared to that of a known standard. For absolute confirmation, GC-MS is recommended to compare the mass spectrum of the analyte with a reference spectrum.[9]
-
Quantification: The concentration of the analyte is determined by comparing its peak area to the calibration curve.
Caption: A generalized workflow for the synthesis and evaluation of a chemical compound.
Biological Context and Potential Applications
The pyrrolidine ring is a key structural motif found in numerous biologically active compounds and natural products.[2] Derivatives of pyrrolidine are known to exhibit a wide range of pharmacological activities, including:
Specifically, 3-(3-aryl-pyrrolidin-1-yl) derivatives have been investigated as antibacterial agents that function by inhibiting inorganic pyrophosphatase.[12] While the specific biological activity of 3-(Pyrrolidin-1-yl)aniline is not extensively documented in the provided literature, its structure suggests it is a viable candidate for use as a building block in the synthesis of more complex molecules for drug discovery and lead optimization studies.[11][12]
Safety and Handling
3-(Pyrrolidin-1-yl)aniline is classified as a hazardous substance.
Table 4: GHS Hazard Information
| Hazard Code | Description |
|---|---|
| H302 | Harmful if swallowed[1] |
| H312 | Harmful in contact with skin[1] |
| H314 | Causes severe skin burns and eye damage[1] |
| H332 | Harmful if inhaled[1] |
| H335 | May cause respiratory irritation[1] |
Standard laboratory safety protocols, including the use of personal protective equipment (gloves, lab coat, safety glasses), should be strictly followed when handling this compound. Work should be conducted in a well-ventilated fume hood.
References
- 1. 3-(Pyrrolidin-1-yl)aniline | C10H14N2 | CID 1518808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. iris.unipa.it [iris.unipa.it]
- 3. 3-Pyrrolidin-1-ylaniline, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 4. chemscene.com [chemscene.com]
- 5. scbt.com [scbt.com]
- 6. 4-(Pyrrolidin-1-yl)aniline | 2632-65-7 [sigmaaldrich.com]
- 7. Pyrrolidine synthesis [organic-chemistry.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. epa.gov [epa.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of 3-(3-Aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazines That Have Antibacterial Activity and Also Inhibit Inorganic Pyrophosphatase - PMC [pmc.ncbi.nlm.nih.gov]
